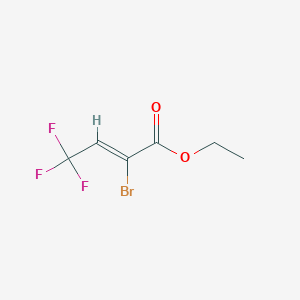

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Overview

Description

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C6H6BrF3O2 . It is an unsymmetrical internal alkyne .

Synthesis Analysis

The synthetic approach to different fluorinated heterocycles involves nucleophilic reactions of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate consists of 6 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It also undergoes various nucleophilic reactions .Physical And Chemical Properties Analysis

The average mass of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is 247.010 Da and its mono-isotopic mass is 245.950317 Da .Scientific Research Applications

Agrochemical Industry

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate: is a valuable intermediate in the synthesis of trifluoromethylpyridines (TFMP) , which are key structural motifs in active agrochemical ingredients . The unique physicochemical properties imparted by the fluorine atoms make TFMP derivatives highly effective for crop protection. Over 50% of the pesticides introduced in the last two decades are fluorinated, with many containing the trifluoromethyl group due to their significant role in pest management .

Pharmaceutical Industry

In pharmaceuticals, the compound serves as an intermediate for creating drugs that contain the TFMP moiety . This structural element is found in several market-approved pharmaceutical products and is currently being investigated in numerous clinical trials . The incorporation of TFMP derivatives in pharmaceuticals is due to their ability to modify biological activity and improve physical properties of the compounds .

Synthesis of Organic Compounds

The compound is utilized in the development of organic compounds containing fluorine, which are increasingly important in scientific research. The presence of fluorine in a compound can significantly alter its biological activity and physical characteristics, making Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate a crucial component in the discovery chemist’s toolkit .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound is also used in the veterinary industry. It contributes to the synthesis of veterinary products that require the TFMP structure for enhanced efficacy .

Material Science

The compound’s derivatives are explored in the field of functional materials. The trifluoromethyl group’s unique properties are leveraged to develop materials with specific desired characteristics, which can be applied in various technological advancements .

Chemical Research

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate: is a subject of chemical research due to its potential to act as a building block for more complex chemical structures. Its reactivity and stability under different conditions are studied to expand the possibilities of creating novel compounds with specific functions .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is a complex compound that is used in the synthesis of various fluorinated heterocycles . The primary targets of this compound are the reactants in these synthesis processes, which are typically binucleophiles .

Mode of Action

The compound interacts with its targets through a process known as conjugate nucleophilic addition . This is a key step in the assembly of all heterocyclic structures . The compound’s unique structure allows it to effectively participate in these reactions and contribute to the formation of various heterocycles .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate are those involved in the synthesis of fluorinated heterocycles . The compound’s mode of action leads to the formation of the product of conjugate nucleophilic addition, which is a key step in these pathways .

Result of Action

The result of the action of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is the formation of various fluorinated heterocycles . These structures have a wide range of potential applications, including in the development of pharmaceuticals and other chemical products .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the synthesis process .

properties

IUPAC Name |

ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJSEFAYJGCNJ-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(F)(F)F)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate | |

CAS RN |

136264-28-3 | |

| Record name | ethyl (2Z)-2-bromo-4,4,4-trifluorobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)